An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine
Abstract
This technical guide provides a comprehensive overview of the key physicochemical properties of the novel secondary amine, 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine. While experimental data for this specific molecule is not extensively available in public literature, this document outlines the fundamental principles and detailed experimental protocols for determining its critical parameters. The intended audience for this guide includes researchers, medicinal chemists, and drug development professionals who require a thorough understanding of how to characterize such compounds. The properties covered include the acid dissociation constant (pKa), the octanol-water partition coefficient (logP), aqueous solubility, melting point, and boiling point. Each section delves into the theoretical underpinnings of the property, its significance in drug discovery and development, and a step-by-step methodology for its empirical determination.
Introduction: The Significance of Physicochemical Profiling
The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. For a novel compound such as 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine, a thorough understanding of its physicochemical nature is paramount for its progression through the drug development pipeline. This guide serves as a practical manual for elucidating these critical parameters.
Molecular Identity and Structural Features
A precise understanding of the molecule's structure is the foundation for interpreting its physicochemical behavior.
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IUPAC Name: 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine
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Molecular Formula: C₁₃H₂₇N
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Molecular Weight: 197.37 g/mol [1]
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Chemical Structure:
(Note: The exact stereochemistry is not specified in the name and would need to be determined for a specific isomer.)
The structure reveals a secondary amine attached to a substituted cyclohexane ring and a substituted pentyl chain. The presence of the basic nitrogen atom and the overall aliphatic, non-polar character of the molecule are expected to be the primary drivers of its physicochemical properties.
Acid Dissociation Constant (pKa): The Ionization State
The pKa is a measure of the acidity of a compound. For an amine, it specifically refers to the pKa of its conjugate acid (R₃NH⁺). This parameter is crucial as it determines the extent of ionization at a given pH, which in turn affects solubility, membrane permeability, and receptor binding.
Theoretical Considerations and Importance in Drug Development
The pKa of an amine dictates its charge state in different physiological environments. For instance, in the acidic environment of the stomach (pH 1-3), an amine with a pKa in the typical range for aliphatic amines (9-11) will be predominantly protonated and thus positively charged.[2] This charge generally increases aqueous solubility but can hinder passive diffusion across lipid membranes. Conversely, in the more neutral environment of the intestines (pH 6-7.4), a larger fraction of the amine will be in its neutral, uncharged form, which is more favorable for membrane permeation.
Estimated pKa
Based on structurally similar secondary amines, the pKa of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine is estimated to be in the range of 10.0 - 11.5 . This estimation is based on the typical pKa values of secondary aliphatic amines.[3]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and standard method for pKa determination.[2]
Methodology:
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Sample Preparation: Accurately weigh and dissolve a sample of the compound in deionized water or a co-solvent system (e.g., water-methanol) if solubility is low.[2] A known concentration, typically around 0.05 M, is prepared.[4]
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Titration Setup: Immerse a calibrated pH electrode and a titrant delivery tube into the stirred sample solution.
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Titration: Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been protonated. This is the midpoint of the steepest part of the titration curve. The Henderson-Hasselbalch equation is used to fit the data and determine the precise pKa.[2]
Octanol-Water Partition Coefficient (logP): A Measure of Lipophilicity
The logP is the logarithm of the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. It is a key indicator of a molecule's lipophilicity or hydrophobicity.
Theoretical Considerations and Importance in Drug Development
LogP is a critical parameter in predicting a drug's ADME properties.[5]
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Absorption: A moderate logP value (typically between 1 and 3) is often associated with good oral absorption, as the drug needs to be soluble enough in the aqueous gut environment to dissolve, yet lipophilic enough to cross the lipid-rich cell membranes of the intestinal wall.
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Distribution: Highly lipophilic compounds (high logP) tend to distribute into fatty tissues and may cross the blood-brain barrier.
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Metabolism and Excretion: Very high logP values can lead to increased metabolic clearance and may be associated with toxicity. According to Lipinski's Rule of 5, a logP of less than 5 is generally considered favorable for oral drug candidates.[5]
Estimated logP
Given the aliphatic nature and the number of carbon atoms in 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine, its logP is estimated to be in the range of 3.5 - 5.0 . This suggests a relatively high degree of lipophilicity.
Experimental Protocol: Shake-Flask Method
The shake-flask method is the traditional and most widely accepted technique for determining logP.[5]
Methodology:
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Phase Preparation: Prepare a solution of the compound in either water or octanol. The two phases (water and octanol) should be pre-saturated with each other by mixing and allowing them to separate for 24 hours.[6]
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Partitioning: Add a known volume of the compound solution to a flask containing a known volume of the other phase.
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Equilibration: Vigorously shake the flask for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanolic layers.
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Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[6]
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Calculation: The logP is calculated as: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).[5]
Aqueous Solubility: The Ability to Dissolve
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pH. It is a fundamental property that significantly impacts drug absorption and formulation.
Theoretical Considerations and Importance in Drug Development
Poor aqueous solubility is a major hurdle in drug development.[7][8] A drug must be in solution to be absorbed from the gastrointestinal tract. Low solubility can lead to poor bioavailability, necessitating higher doses or complex formulations. Solubility is often pH-dependent, especially for ionizable compounds like amines.[7] The solubility of an amine is generally higher at pH values below its pKa, where it exists predominantly in its more soluble, protonated form.
Estimated Solubility
Given the high estimated logP, the intrinsic aqueous solubility of the neutral form of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine is expected to be low to very low . However, its solubility will increase significantly in acidic aqueous solutions due to salt formation.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[9]
Methodology:
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Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous medium of interest (e.g., deionized water, or buffers at various pH values).[9]
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Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.[9]
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Sample Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
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Concentration Analysis: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method like HPLC-UV.
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Data Reporting: Report the solubility in units such as mg/mL or µM.
Melting Point and Boiling Point: Indicators of Purity and Physical State
The melting point is the temperature at which a solid becomes a liquid, and the boiling point is the temperature at which a liquid becomes a gas at a given pressure. These are fundamental physical properties used for identification and purity assessment.
Theoretical Considerations and Importance
A pure, crystalline solid typically has a sharp melting point range (0.5-1.0°C), while impurities will depress and broaden this range.[10][11] The boiling point is an indicator of the volatility of a compound. These properties are important for material handling, formulation development, and quality control.
Estimated Values
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Melting Point: For a compound of this molecular weight and structure, if it is a solid at room temperature, the melting point is likely to be in the range of 30 - 80 °C .
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Boiling Point: As a liquid, its boiling point at atmospheric pressure is estimated to be in the range of 230 - 270 °C .
Experimental Protocols
Melting Point Determination (Capillary Method):
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Sample Preparation: Finely powder a small amount of the solid compound and pack it into a capillary tube to a height of 1-2 mm.[12]
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Apparatus Setup: Place the capillary tube in a melting point apparatus, which typically consists of a heated block and a thermometer or temperature probe.[10]
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Heating: Heat the block rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute for an accurate measurement.[10][12]
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Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point is reported as the range T1-T2.
Boiling Point Determination (Simple Distillation):
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Apparatus Setup: Place a small amount of the liquid sample in a round-bottom flask and set up a simple distillation apparatus.[12]
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Heating: Gently heat the flask.
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Observation: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the ambient atmospheric pressure.[12]
Summary of Physicochemical Properties
The following table summarizes the estimated and determinable physicochemical properties of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine.
| Property | Estimated Value/Range | Importance in Drug Development |
| Molecular Formula | C₁₃H₂₇N | Fundamental identity |
| Molecular Weight | 197.37 g/mol | Influences diffusion and transport |
| pKa | 10.0 - 11.5 | Governs ionization, solubility, and permeability |
| logP | 3.5 - 5.0 | Indicates lipophilicity, affects ADME |
| Aqueous Solubility | Low (as free base) | Critical for absorption and bioavailability |
| Melting Point | 30 - 80 °C (if solid) | Purity assessment, physical state |
| Boiling Point | 230 - 270 °C | Volatility, purification |
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental protocols described in this guide.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Workflow for logP determination by the shake-flask method.
Caption: Workflow for thermodynamic solubility determination.
Conclusion
The physicochemical properties of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine are predictive of a lipophilic, basic compound with low intrinsic aqueous solubility. A comprehensive experimental evaluation of its pKa, logP, and solubility profile across a range of pH values is essential for any drug development program involving this molecule. The protocols outlined in this guide provide a robust framework for obtaining this critical data, enabling informed decisions in lead optimization, formulation development, and preclinical evaluation.
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